molecular formula C13H14N2O2S B14352692 Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate CAS No. 96303-96-7

Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate

Katalognummer: B14352692
CAS-Nummer: 96303-96-7
Molekulargewicht: 262.33 g/mol
InChI-Schlüssel: MIDLAFDUCBJWSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline ring system, which is fused with a sulfanyl group and an ethyl ester moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate typically involves the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid and formamide under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazoline core with a suitable thiol reagent, such as thiourea, in the presence of a base like sodium hydroxide.

    Esterification: The final step involves the esterification of the resulting sulfanyl-quinazoline intermediate with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives using reducing agents like sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Amines or alcohols, base like sodium hydroxide, solvent like dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Amides, alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate involves its interaction with specific molecular targets, such as kinases and enzymes involved in cell signaling pathways. The quinazoline core can bind to the active site of these proteins, inhibiting their activity and disrupting cellular processes. The sulfanyl group may enhance the binding affinity and specificity of the compound, while the ester moiety can facilitate its cellular uptake and distribution.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate can be compared with other quinazoline derivatives, such as:

    4-(3H)-Quinazolinone: Known for its sedative and hypnotic properties.

    2-Phenylquinazoline: Studied for its anticancer and anti-inflammatory activities.

    6,7-Dimethoxyquinazoline: Investigated for its potential as a kinase inhibitor.

The uniqueness of this compound lies in its combined sulfanyl and ester functionalities, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives.

Eigenschaften

CAS-Nummer

96303-96-7

Molekularformel

C13H14N2O2S

Molekulargewicht

262.33 g/mol

IUPAC-Name

ethyl 3-quinazolin-4-ylsulfanylpropanoate

InChI

InChI=1S/C13H14N2O2S/c1-2-17-12(16)7-8-18-13-10-5-3-4-6-11(10)14-9-15-13/h3-6,9H,2,7-8H2,1H3

InChI-Schlüssel

MIDLAFDUCBJWSB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCSC1=NC=NC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.